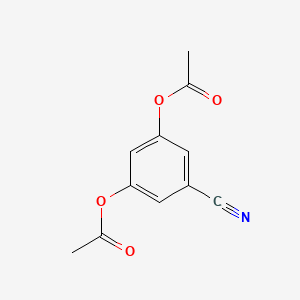

3,5-Diacetoxybenzonitrile

Description

The nitrile group (-CN) at the para position contributes to its electron-withdrawing character, while the acetoxy substituents introduce steric bulk and moderate lipophilicity. Its reactivity and physical properties are influenced by the interplay between the nitrile and acetoxy groups, which modulate electronic and steric effects .

Properties

CAS No. |

61227-20-1 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

(3-acetyloxy-5-cyanophenyl) acetate |

InChI |

InChI=1S/C11H9NO4/c1-7(13)15-10-3-9(6-12)4-11(5-10)16-8(2)14/h3-5H,1-2H3 |

InChI Key |

IKRWTLZULWJDJS-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=CC(=C1)C#N)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C#N)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Diacetoxybenzonitrile with analogous benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects and Structural Analogues

Key analogues include:

- 3,5-Dichlorobenzonitrile : Chlorine atoms at 3,5 positions.

- 3,5-Dimethoxybenzonitrile : Methoxy (-OMe) groups at 3,5 positions.

- 2-Amino-3,5-dichlorobenzonitrile: Amino (-NH₂) and chloro (-Cl) groups (CAS 53312-77-9, similarity score 0.92 to this compound per ).

- 3,5-Dihydroxybenzonitrile : Hydroxyl (-OH) groups at 3,5 positions.

Table 1: Comparative Properties of this compound and Analogues

| Compound | Substituents | Molecular Weight (g/mol) | Polarity | Likely Solubility | Key Reactivity Notes |

|---|---|---|---|---|---|

| This compound | -OAc (3,5), -CN (1) | ~265.2 | Moderate | Low in water | Hydrolysis of acetoxy under acidic/basic conditions |

| 3,5-Dichlorobenzonitrile | -Cl (3,5), -CN (1) | ~186.0 | Low | Insoluble | Resistant to hydrolysis; inert in SNAr |

| 3,5-Dimethoxybenzonitrile | -OMe (3,5), -CN (1) | ~177.2 | Low | Insoluble | Electron-rich ring; susceptible to electrophilic substitution |

| 2-Amino-3,5-dichlorobenzonitrile | -NH₂ (2), -Cl (3,5), -CN (1) | ~217.5 | High | Moderate in polar solvents | Amino group enables hydrogen bonding and coordination |

| 3,5-Dihydroxybenzonitrile | -OH (3,5), -CN (1) | ~151.1 | High | Soluble in polar solvents | Prone to oxidation; forms hydrogen bonds |

Physicochemical Properties

- Lipophilicity : The acetoxy groups in this compound increase lipophilicity compared to chloro or hydroxyl analogues, making it more soluble in organic solvents but less water-soluble than dihydroxy derivatives.

- Melting Point : Acetoxy substituents disrupt crystal packing due to steric hindrance, likely resulting in a lower melting point than 3,5-Dichlorobenzonitrile (rigid, planar structure).

- Stability : The ester groups in this compound render it susceptible to hydrolysis under acidic or basic conditions, unlike the hydrolytically stable 3,5-Dichlorobenzonitrile .

Research Findings and Limitations

- : Highlights the importance of 3,5-substituents in coordination chemistry and bioactivity. While focused on bromo-salicylaldehyde, this suggests that this compound’s substituents could similarly modulate metal-binding or biological properties .

- : Lists structural analogues with high similarity scores (e.g., 2-Amino-3,5-dichlorobenzonitrile), indicating that minor substituent changes significantly alter properties. However, experimental data for this compound’s analogues remain sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.